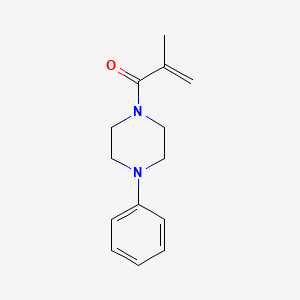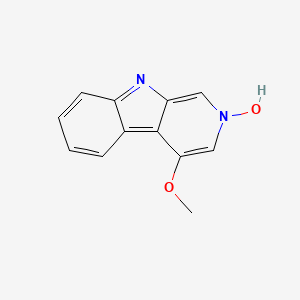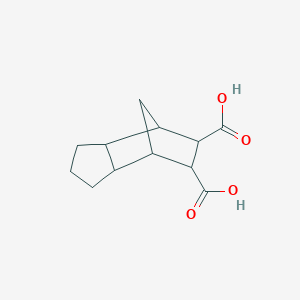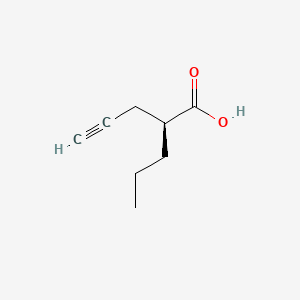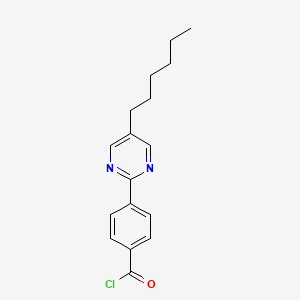![molecular formula C13H8FN B14271687 7-Fluorobenzo[h]quinoline CAS No. 163275-60-3](/img/structure/B14271687.png)
7-Fluorobenzo[h]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluorobenzo[h]quinoline is a fluorinated derivative of benzo[h]quinoline, a nitrogen-containing heterocyclic aromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[h]quinoline can be achieved through several methods. One common approach involves the cyclization of 3-alkynyl-2-arylpyridines using transition metal catalysis or Brønsted acid catalysis . Another method includes the use of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . These methods provide efficient and rapid synthesis of the compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using recyclable catalysts and environmentally friendly conditions. The use of microwave-assisted synthesis and solvent-free reactions are preferred for their efficiency and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 7-Fluorobenzo[h]quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, leading to the formation of various derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents to form complex structures.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and amines under basic conditions.
Cross-Coupling Reactions: Palladium or nickel catalysts are often used in the presence of ligands and bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.
Major Products Formed: The major products formed from these reactions include various substituted quinolines, which can have enhanced biological or material properties .
Aplicaciones Científicas De Investigación
7-Fluorobenzo[h]quinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Fluorobenzo[h]quinoline, particularly in its antibacterial and anticancer applications, involves the inhibition of DNA synthesis. The compound stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks and subsequent cell death . This mechanism is similar to that of other fluoroquinolones, which target DNA gyrase and topoisomerase IV .
Comparación Con Compuestos Similares
Benzo[h]quinoline: The parent compound without the fluorine atom.
Benzo[c]acridine: Another nitrogen-containing heterocyclic compound with similar structural features.
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin.
Uniqueness: 7-Fluorobenzo[h]quinoline is unique due to the presence of the fluorine atom, which enhances its chemical stability, biological activity, and fluorescence properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Propiedades
Número CAS |
163275-60-3 |
|---|---|
Fórmula molecular |
C13H8FN |
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
7-fluorobenzo[h]quinoline |
InChI |
InChI=1S/C13H8FN/c14-12-5-1-4-11-10(12)7-6-9-3-2-8-15-13(9)11/h1-8H |
Clave InChI |
PEDVEHKGBRFGCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC3=C2N=CC=C3)C(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


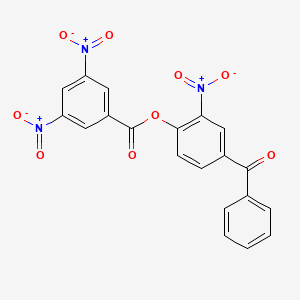
![1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14271612.png)
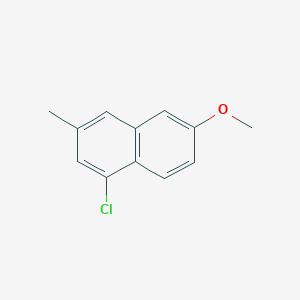
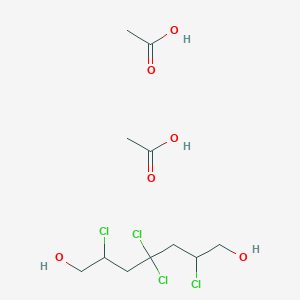
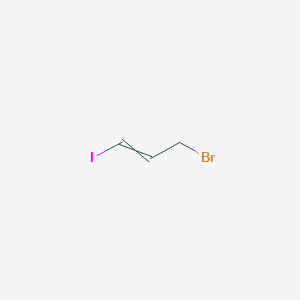
![2,2'-Methylenebis{4-[(4-hydroxyphenyl)methyl]phenol}](/img/structure/B14271627.png)

